molecular formula C23H22O4 B12375749 Stat3/akt-IN-1

Stat3/akt-IN-1

Cat. No.: B12375749
M. Wt: 362.4 g/mol
InChI Key: CYPFOKJPBZOIPK-OWOQZQGXSA-N
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Description

Stat3/akt-IN-1 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) and protein kinase B (AKT) pathways. These pathways are crucial in regulating various cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat3/akt-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Stat3/akt-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Stat3/akt-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the STAT3 and AKT pathways and their roles in various chemical reactions.

    Biology: Employed in cellular and molecular biology research to investigate the effects of inhibiting STAT3 and AKT on cell signaling, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated STAT3 and AKT pathways.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STAT3 and AKT pathways

Mechanism of Action

Stat3/akt-IN-1 exerts its effects by inhibiting the activity of STAT3 and AKT. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of genes involved in cell growth and survival. AKT is a serine/threonine kinase that regulates various cellular processes, including metabolism, proliferation, and apoptosis. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stat3/akt-IN-1 is unique in that it simultaneously targets both STAT3 and AKT pathways, providing a dual inhibitory effect. This dual targeting can potentially enhance therapeutic efficacy and overcome resistance mechanisms that may arise from targeting a single pathway .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

(2E,5E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]cyclopentan-1-one

InChI

InChI=1S/C23H22O4/c1-26-21-9-4-3-6-17(21)7-5-8-18-11-12-19(23(18)25)14-16-10-13-20(24)22(15-16)27-2/h3-10,13-15,24H,11-12H2,1-2H3/b7-5+,18-8+,19-14+

InChI Key

CYPFOKJPBZOIPK-OWOQZQGXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C/2\CC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O

Canonical SMILES

COC1=CC=CC=C1C=CC=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O

Origin of Product

United States

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